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Compound of Interest

Compound Name: 2-Chloro-N-phenylisonicotinamide

Cat. No.: B190219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-Chloro-N-phenylisonicotinamide scaffold is a versatile pharmacophore that has been

explored for a wide range of therapeutic applications. Its derivatives have demonstrated

significant potential as antifungal, anticancer, antiplasmodial, and antiviral agents. This guide

provides a comparative analysis of the efficacy of various analogs, supported by experimental

data from recent studies. The structure-activity relationships (SAR) are discussed to highlight

key chemical modifications influencing biological activity.

Antifungal Activity
A series of nicotinamide derivatives were synthesized and evaluated for their antifungal activity

against Candida albicans SC5314. The hit compound, 2-amino-N-(3-

isopropylphenyl)nicotinamide (16g), emerged as a potent antifungal agent.[1][2]

Table 1: Antifungal Activity of Nicotinamide Analogs against C. albicans SC5314

Compound R1 R2 R3 MIC (µg/mL)

Hit Compound 7 H H H 16

16g NH2 H 3-isopropyl 0.25

Fluconazole - - - 0.25
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Data sourced from Molecules (2023).[1]

The rudimentary structure-activity relationship study revealed that the position of the amino and

isopropyl groups of compound 16g was critical for its potent antifungal activity.[1] Compound

16g also exhibited significant activity against six fluconazole-resistant C. albicans strains with

MIC values ranging from 0.125-1 µg/mL.[1][2] The proposed mechanism of action involves the

disruption of the fungal cell wall.[1]

Anticancer Activity: Kinase Inhibition
Analogs of N-phenylnicotinamide have been investigated as potent kinase inhibitors,

particularly targeting Src/Abl and FLT3 kinases, which are implicated in various cancers.

A series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be considered

analogs of the core nicotinamide structure, were identified as potent dual Src/Abl kinase

inhibitors.[3][4] One notable compound from this series, BMS-354825 (Dasatinib),

demonstrated excellent antiproliferative activity against hematological and solid tumor cell lines.

[3]

Furthermore, nicotinamide analogs of Ponatinib, a multi-kinase inhibitor, have shown a different

kinase inhibition profile. The analog HSN748 retains activity against FLT3, ABL1, RET, and

PDGFRα/β but loses activity against c-Src and P38α, demonstrating how structural

modifications can alter selectivity.[5]

Table 2: Kinase Inhibition Profile of Selected Analogs

Compound
Target
Kinase(s)

IC50 (nM) Cell Line
Antiproliferativ
e Activity

BMS-354825 Src/Abl <1 K562 Potent

Ponatinib Multi-kinase Varies Various Potent

HSN748

FLT3, ABL1,

RET, PDGFRα/β,

MNK1/2

Varies AML cell lines Potent

Data compiled from multiple sources.[3][4][5]
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The development of these analogs highlights the potential for creating more selective and

potent anticancer agents by modifying the N-phenylnicotinamide scaffold.

Antiplasmodial Activity
In the search for new antimalarial agents, 2-phenoxybenzamide derivatives, which share

structural similarities with N-phenylnicotinamides, were synthesized and evaluated for their

antiplasmodial activity against Plasmodium falciparum (PfNF54).

Table 3: Antiplasmodial Activity of 2-Phenoxybenzamide Analogs

Compound
Substituent on Phenoxy
Ring

IC50 (µM) against PfNF54

36 3-N-Boc-piperazinyl 3.297

37 4-N-Boc-piperazinyl 0.2690

54 4-N-Boc-piperazinyl (no fluoro) 1.222

55 2-phenoxy (no fluoro) 4.662

Data sourced from Molecules (2023).[6]

The structure-activity relationship study indicated that a 4-fluorophenoxy substituent generally

had an advantageous effect on antiplasmodial activity. The para-substituted N-Boc-piperazinyl

derivative 37 showed the highest activity and selectivity.[6]

Experimental Protocols
Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of the synthesized nicotinamide derivatives

against C. albicans SC5314 were determined using the broth microdilution method following

the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol. The

compounds were dissolved in DMSO to prepare stock solutions. A serial two-fold dilution of

each compound was prepared in RPMI 1640 medium in 96-well microtiter plates. The final

concentrations of the compounds ranged from 0.03125 to 64 µg/mL. The fungal cell

suspension was adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL. The plates
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were incubated at 35 °C for 24-48 hours. The MIC was defined as the lowest concentration of

the compound that caused a significant inhibition of visible fungal growth.

Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases was determined using in vitro

kinase assays. For example, the activity against Src and Abl kinases can be measured using a

time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures

the phosphorylation of a peptide substrate by the kinase. The kinase, substrate, ATP, and the

test compound are incubated together. The amount of phosphorylated substrate is then

quantified using a specific antibody labeled with a fluorescent probe. The IC50 value, which is

the concentration of the inhibitor required to reduce the kinase activity by 50%, is then

calculated.
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Caption: General workflow from synthesis to lead compound identification.
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Caption: Inhibition of Src/Abl signaling by an analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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